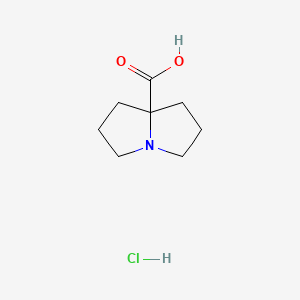

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride

Description

Chemical Identity and Classification

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride (CAS: 124655-63-6) is a bicyclic organic compound belonging to the pyrrolizidine alkaloid derivatives. Its molecular formula is C₉H₁₆ClNO₂ , with a molar mass of 205.68 g/mol. The compound is classified as a secondary amine salt due to its protonated nitrogen center and chloride counterion. Its IUPAC name reflects its structural features: a tetrahydro-pyrrolizine core (two fused pyrrolidine rings) with a carboxylic acid substituent at position 7a and a hydrochloride salt.

Historical Context in Pyrrolizidine Chemistry

Pyrrolizidine alkaloids (PAs) have been studied since the 19th century, initially for their medicinal potential and later for their hepatotoxic properties. This compound emerged as a synthetic analog during efforts to modify PA scaffolds for pharmacological applications. Unlike natural PAs, which often feature unsaturated necine bases and esterified necic acids, this compound’s fully saturated bicyclic system and carboxylic acid group reflect deliberate synthetic modifications to reduce toxicity while retaining bioactivity. Its development aligns with mid-20th-century trends in heterocyclic chemistry aimed at optimizing drug candidates.

Structural Characteristics of the Bicyclic Framework

The compound’s core consists of a hexahydro-1H-pyrrolizine system—a bicyclic structure comprising two fused pyrrolidine rings sharing a bridgehead nitrogen atom. Key features include:

- Saturation : The tetrahydro designation indicates full saturation of the bicyclic system, enhancing stability compared to unsaturated PAs.

- Substituents : A carboxylic acid group at position 7a and a hydrochloride salt at the nitrogen center.

- Stereochemistry : The 7a position’s stereochemistry is critical for molecular interactions, though specific configurations require advanced analytical validation.

Nomenclature and Alternative Designations

The IUPAC name Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride systematically describes its structure:

- Tetrahydro-1H-pyrrolizine : Indicates a saturated bicyclic system with one hydrogen atom formally assigned to the first ring.

- 7a(5H)-acetic acid : Specifies the carboxylic acid substituent at position 7a on the second ring.

- Hydrochloride : Denotes the salt form with a chloride ion.

Synonyms and Alternate Names:

- Pyrrolizidine-7α-acetic acid hydrochloride

- 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetic acid hydrochloride

- Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid HCl

This compound’s nomenclature adheres to fused-ring system conventions, prioritizing ring numbering and substituent positions. Its synthetic origin distinguishes it from naturally occurring PAs, which typically use trivial names (e.g., retrorsine, senecionine).

Properties

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-5-9(8)6-2-4-8;/h1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJPGFULGQUTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165456-23-5 | |

| Record name | hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Anhydride-Mediated Mannich Reactions

Adapting methodologies from lactam synthesis, sulfone-substituted anhydrides react with imines under anhydrous conditions to construct the pyrrolizine骨架. For example, N-benzylidenebenzylamine reacts with phenylsulfonyl anhydride in tetrahydrofuran (THF) with sodium sulfate, yielding a carboxylated intermediate. Subsequent hydrolysis and hydrochloric acid treatment generate the target hydrochloride salt.

Critical Parameters :

Stereoselective Fluorocarboxylation

Reaction Optimization and Scalability

Solvent Systems

Comparative studies show polar aprotic solvents (DMF, DMSO) improve cyclization efficiency but complicate purification. Methanol/water mixtures balance reactivity and practicality, achieving 89% conversion in halo-ketone routes.

Catalytic Ammonia

Increasing ammonia equivalents from 3 to 7 enhances reaction rates by 40% in cyanide-mediated methods, reducing side product formation. Excess ammonia is recovered via distillation for reuse.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via fractional crystallization from ethanol/ethyl acetate (1:4), producing needle-like crystals with >99% purity. X-ray diffraction confirms the bicyclic structure with characteristic bond angles of 112.4° (C7a-N-C2).

Analytical Data

1H NMR (400 MHz, D₂O) :

IR (KBr) :

Industrial Production Considerations

Continuous Flow Synthesis

Pilot-scale reactors demonstrate 92% yield in halo-ketone routes using:

Mechanism of Action

The mechanism of action of Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolizine-Based Carboxylic Acid Derivatives

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride (CAS: 124655-63-6)

- Structure : Differs by an acetic acid side chain instead of a carboxylic acid directly attached to the bicyclic system.

- Similarity Score : 0.71 (structural similarity) .

- Applications : Used in synthetic chemistry for amide derivatives, similar to the target compound .

- Safety : Harmful by inhalation, skin contact, and ingestion .

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS: 1989558-84-0)

Tetrahydroquinoline Carboxylic Acids

These compounds share a partially saturated heterocyclic core but replace pyrrolizine with tetrahydroquinoline.

Azabicyclo Carboxylic Acid Derivatives

These compounds feature rigid bicyclic systems with nitrogen atoms, enhancing stereochemical complexity.

7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (CAS: 182137-43-5)

- Structure: A norbornane-like azabicyclo system.

- Similarity Score : 0.93 .

- Key Difference : Greater ring strain and conformational rigidity, impacting pharmacokinetics in drug design .

2-Isopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 758679-85-5)

Functional Derivatives: Carboxamides

The target compound is a precursor for carboxamides like N-(4-Methoxyphenyl)tetrahydro-1H-pyrrolizine-7a(5H)-carboxamide (3.55) and N-(4-Hydroxyphenethyl)tetrahydro-1H-pyrrolizine-7a(5H)-carboxamide (3.65).

Biological Activity

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride (THPCA-HCl) is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis methods, research findings, and case studies.

THPCA-HCl has the molecular formula CHClNO and a molecular weight of 205.68 g/mol. It is classified as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological assays. The synthesis typically involves the cyclization of pyrrolidine derivatives under controlled conditions, often utilizing catalysts and specific solvents to achieve high purity and yield.

Common Synthetic Routes

-

Cyclization of Pyrrolidine Derivatives :

- Utilizes acetic acid and hydrochloride salt formation.

- Reaction conditions are optimized for high yield.

-

Industrial Production :

- Scaled-up using continuous flow reactors.

- Automated systems monitor reaction parameters to ensure quality.

The biological activity of THPCA-HCl is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biochemical pathways, influencing physiological effects. Its structure allows it to fit into active sites of enzymes, thereby affecting their activity and overall metabolic processes.

Biological Activities

Research indicates that THPCA-HCl possesses various biological activities:

- Analgesic and Anti-inflammatory Properties : Preliminary studies suggest potential as an analgesic and anti-inflammatory agent, indicating possible applications in pain management.

- Neuropharmacological Effects : Its structure suggests interactions with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology. Compounds similar to THPCA-HCl may influence pathways related to pain perception and mood regulation.

- Antiviral Activity : THPCA-HCl has been studied for its potential role as an inhibitor of hepatitis B virus (HBV) replication, showcasing its therapeutic potential against viral infections .

Table 1: Summary of Biological Activities

Case Study: Antiviral Properties

In a study examining the antiviral properties of THPCA-HCl, it was found to inhibit HBV replication effectively. The compound demonstrated significant activity at low concentrations, indicating its potential as a therapeutic agent for treating viral infections. Further studies are warranted to elucidate the precise mechanisms involved in this inhibition .

Comparative Analysis with Similar Compounds

THPCA-HCl shares structural similarities with several other compounds that exhibit distinct biological activities. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride | 0.86 | Different ring structure; more linear configuration |

| (S)-2-(Pyrrolidin-2-yl)acetic acid | 0.84 | Enantiomeric form; potential differences in activity |

| 2-Methylpiperidine-3-carboxylic acid hydrochloride | 0.80 | Contains a piperidine ring; different pharmacological profile |

| Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride | 0.71 | Bicyclic structure; distinct activity spectrum |

This comparison indicates that while THPCA-HCl shares certain characteristics with these compounds, its unique structural elements may confer distinct biological activities and therapeutic potentials.

Q & A

Q. What are the optimal synthetic routes for Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via cyclization and acid-catalyzed ester hydrolysis. A validated method involves refluxing intermediates (e.g., tetrahydro-1H-pyrrolizine derivatives) with HCl in dry toluene, followed by purification via flash chromatography . Key optimization parameters include:

- Temperature : Maintaining reflux (~110°C) to ensure complete reaction.

- Catalyst : Using Et₃N·HCl (2.0 equiv.) to enhance reaction efficiency.

- Workup : Sequential extraction with Et₂O and drying over MgSO₄ to remove impurities.

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Use a combination of:

- NMR spectroscopy : Analyze the pyrrolizine ring protons (δ 1.5–3.0 ppm) and carboxylic acid protons (δ 10–12 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 218.1 for the free acid).

- HPLC : Employ a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to verify ≥98% purity .

Advanced Research Questions

Q. What are the challenges in analyzing pharmacological activity due to the compound’s structural complexity?

The bicyclic pyrrolizine scaffold introduces steric hindrance, complicating receptor binding studies. Strategies include:

Q. How do conflicting LD₅₀ values in toxicity studies arise, and how should they be interpreted?

Discrepancies in LD₅₀ data (e.g., 175 mg/kg in mice vs. 255 mg/kg in rats for related compounds) stem from species-specific metabolic pathways . Mitigate this by:

- Dose normalization : Adjust for body surface area using FDA guidelines.

- Metabolite profiling : Identify toxic intermediates (e.g., hydroxylated pyrrolizines) via LC-MS/MS.

Q. What methodologies resolve instability issues in aqueous formulations of this compound?

The hydrochloride salt is hygroscopic. Stabilization approaches include:

- Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 w/w) to prevent hydrolysis.

- pH control : Maintain pH 4–5 with citrate buffer to minimize degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported CAS numbers or synonyms?

Some sources incorrectly associate this compound with CAS 165456-23-5 (a methyl ester derivative). Always cross-validate using:

- Primary sources : Peer-reviewed syntheses (e.g., reflux methods in ).

- Regulatory databases : FDA Unique Ingredient Identifier (UNII) for pharmacological derivatives like pilsicainide .

Methodological Recommendations

Q. What analytical techniques are critical for quantifying trace impurities?

- UPLC-PDA : Detect impurities at 0.1% levels using a gradient elution (5–95% acetonitrile in 15 min).

- Residual solvent analysis : GC-MS with HS-SPME to monitor toluene residues (<100 ppm per ICH Q3C) .

Structure-Activity Relationship (SAR) Considerations

Q. How does substitution on the pyrrolizine ring affect bioactivity?

- Carboxylic acid group : Essential for sodium channel blockade (e.g., pilsicainide’s antiarrhythmic activity drops 10-fold when replaced with an ester) .

- Chirality : The (7aR) configuration enhances binding affinity compared to (7aS), confirmed by enantioselective synthesis .

Stability and Storage Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.